molecular formula C19H18ClNO3S B12202177 (3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine

(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine

Cat. No.: B12202177
M. Wt: 375.9 g/mol
InChI Key: PRNGHYAEHGLSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine is an organic compound with the molecular formula C19H18ClNO3S This compound is characterized by the presence of a chloro-substituted methylphenyl group and an ethoxynaphthylsulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine typically involves the reaction of 3-chloro-2-methylaniline with 4-ethoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of corresponding sulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

Scientific Research Applications

(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine is unique due to the presence of both chloro and ethoxynaphthylsulfonyl groups, which contribute to its distinct chemical properties and reactivity. Its specific combination of functional groups makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H18ClNO3S

Molecular Weight

375.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C19H18ClNO3S/c1-3-24-18-11-12-19(15-8-5-4-7-14(15)18)25(22,23)21-17-10-6-9-16(20)13(17)2/h4-12,21H,3H2,1-2H3

InChI Key

PRNGHYAEHGLSIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.